molecular formula C22H39NaO4 B152781 Sodium stearyl fumarate CAS No. 4070-80-8

Sodium stearyl fumarate

Cat. No.: B152781
CAS No.: 4070-80-8
M. Wt: 390.5 g/mol
InChI Key: STFSJTPVIIDAQX-UHFFFAOYSA-M
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Description

Sodium stearyl fumarate is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for this compound is C22H39NaO4, and it is derived from stearic acid and fumaric acid .

Mechanism of Action

Target of Action

Sodium Stearyl Fumarate (SSF) is primarily used as a lubricant and anti-adherent in various pharmaceutical dosage forms, including tablets, capsules, and granules . Its primary targets are the tablet and the die wall in the pharmaceutical industries .

Mode of Action

SSF reduces the friction between the tablet and the die wall, preventing adhesion of the material to punches or the die wall . It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .

Biochemical Pathways

SSF does not directly interact with biochemical pathways. Instead, it functions as a physical agent in the manufacturing process of pharmaceutical dosage forms. Its role is to improve the physical properties of the dosage forms, such as hardness, stability, and disintegration .

Pharmacokinetics

It is generally regarded as a non-toxic and non-irritant material .

Result of Action

The use of SSF in pharmaceutical formulations results in tablets with adequate stability, hardness, content uniformity, disintegration, and dissolution rate . It also reduces tablet sticking to punches .

Action Environment

SSF is a water-soluble lubricant . Its solubility in water is temperature-dependent, with a lower solubility at 25°C . This property can influence its action, efficacy, and stability in different environmental conditions . It is also less hydrophobic than magnesium stearate, making it a better choice for formulating active ingredients that require a neutral or alkaline environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearyl fumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .

Industrial Production Methods: In an industrial setting, the preparation involves mixing maleic anhydride, octadecanol, and a reaction solvent, followed by heating and carrying out a ring-opening reaction. A converting agent is then added to carry out a conversion reaction. The mixture is cooled, and a sodium-containing alkali solution is added. After stirring and cooling, the crystals are separated to obtain the crude product, which is then refined to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium stearyl fumarate primarily undergoes esterification and neutralization reactions. It is synthesized by reacting fumaric acid with stearyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The stearyl fumarate is then neutralized with sodium hydroxide to form the sodium salt of stearyl fumarate .

Common Reagents and Conditions:

    Esterification: Fumaric acid, stearyl alcohol, sulfuric acid or p-toluenesulfonic acid (catalyst).

    Neutralization: Sodium hydroxide.

Major Products Formed: The major product formed from these reactions is this compound, with water as a by-product .

Scientific Research Applications

Lubrication in Tablet Production

Sodium stearyl fumarate is predominantly used as a lubricant in the manufacturing of tablets and capsules. Typical concentrations range from 0.5% to 2.0% w/w. Its effectiveness lies in its ability to reduce friction between the tablet matrix and the tooling during compression, thereby improving tablet ejection without adversely affecting disintegration times .

Advantages Over Magnesium Stearate:

  • Reduced Hydrophobicity : Unlike magnesium stearate, SSF does not significantly increase disintegration times, making it more suitable for orally disintegrating tablets (ODTs) .
  • Compatibility with APIs : Studies have shown that SSF exhibits better compatibility with various APIs, minimizing degradation reactions that can occur with other lubricants .

Case Studies on Formulation Performance

A comparative study evaluated the performance of SSF against magnesium stearate in ODT formulations. Results indicated that SSF provided superior lubrication without compromising the dissolution profile of dextromethorphan hydrobromide tablets, enhancing taste-masking properties through physical adsorption .

Lubricant Dissolution Rate (%) Disintegration Time (s) Taste Masking Efficiency
This compound>9530High
Magnesium Stearate<8050Low

Food Industry Applications

This compound has also found applications in food technology, particularly in bakery products. It acts as a leavening agent that helps maintain cake volume under varying sugar levels, thereby improving the texture and quality of baked goods .

Case Study: Bakery Product Formulation

In a series of experiments, this compound was incorporated into cake formulations to assess its impact on volume and texture:

Sugar Level (parts) Control Volume (cc) SSF Volume (cc)
120615642
140600620

The results demonstrated that cakes containing SSF maintained better volume compared to controls, highlighting its functional benefits in food applications.

Mechanistic Insights and Stability Studies

Research has indicated that this compound can interact with APIs under certain conditions, leading to degradation products that may affect formulation stability. A study on the AZD7986 project revealed that under humid conditions, SSF could react with APIs to form Michael addition products, necessitating careful formulation design to mitigate these effects .

Biological Activity

Sodium stearyl fumarate (SSF) is a sodium salt of stearyl fumarate, primarily utilized as a lubricant and excipient in pharmaceutical formulations. Its biological activity encompasses absorption, metabolism, and compatibility with active pharmaceutical ingredients (APIs). This article delves into the synthesis, pharmacokinetics, and safety profile of SSF, supported by data tables and case studies.

Synthesis and Properties

This compound is synthesized through a two-step process:

  • Esterification : Stearyl alcohol reacts with fumaric acid in the presence of a catalyst (e.g., sulfuric acid) to form stearyl fumarate.
  • Neutralization : The resultant stearyl fumarate is then neutralized with sodium hydroxide to yield this compound.

The chemical formula for this compound is C22H29NaO4C_{22}H_{29}NaO_4, and it appears as a white or almost white powder .

Absorption and Metabolism

Research indicates that this compound exhibits significant absorption in animal models. In a study involving rats and dogs:

  • Rats : Approximately 80% of the administered dose was absorbed, with complete metabolism occurring within 8 hours. The primary metabolic products were stearyl alcohol and fumaric acid .
  • Dogs : About 35% of the dose was absorbed, with the remaining 65% excreted unchanged in feces. Similar metabolic pathways were observed as in rats .

Table 1: Absorption and Metabolism Data

SpeciesAdministered DoseAbsorption (%)Metabolized Within (Hours)Excretion (%)
Rats300 mg/kg80< 820
Dogs300 mg/kg35< 865

Compatibility Studies

This compound has been studied for its compatibility with various APIs. A notable study related to the AZD7986 project revealed potential incompatibility issues under humid conditions, leading to degradation products when combined with certain excipients. The degradation was identified as a Michael addition product involving fumaric acid .

Table 2: Compatibility Findings

APIObserved DegradantReaction Conditions
AZD7986Michael addition productHumid conditions (50°C/75% RH)
ChlorhexidineIncompatibility notedBasic pH environments

Safety Profile

This compound is generally regarded as safe for use in pharmaceutical formulations. It has been classified as a non-toxic and non-irritant material. Studies show that both stearyl alcohol and fumaric acid, the metabolic products of SSF, are naturally occurring substances, thus posing minimal long-term health risks .

Case Studies

  • Case Study on Lubrication Efficiency :
    • A comparative study evaluated this compound against magnesium stearate in tablet formulations. Results indicated that SSF provided superior lubrication properties, leading to enhanced flowability and compressibility of powders used in solid dosage forms .
  • Stability Study :
    • A stability study highlighted that formulations containing SSF exhibited improved stability profiles compared to those containing traditional lubricants under various environmental conditions, underscoring its utility in maintaining API integrity during storage .

Properties

CAS No.

4070-80-8

Molecular Formula

C22H39NaO4

Molecular Weight

390.5 g/mol

IUPAC Name

sodium;4-octadecoxy-4-oxobut-2-enoate

InChI

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

STFSJTPVIIDAQX-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+]

Key on ui other cas no.

4070-80-8

Pictograms

Irritant

Synonyms

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt;  (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt;  Fumaric Acid Monooctadecyl Ester Sodium Salt;  Fumaric Acid Octadecyl Ester Sodium Salt;  Lubripharm SSF;  Pruv;  Sodium Monostearyl Fumarat

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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